alpha-l-Cladinose

Macrolide biosynthesis Erythromycin SAR Deoxysugar pharmacophore

alpha-L-Cladinose (CAS 18423-89-7), systematically named 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose, is a neutral branched-chain deoxyhexose sugar that serves as a structurally indispensable carbohydrate moiety appended to the macrolactone ring of numerous clinically important 14- and 16-membered macrolide antibiotics, including erythromycin A, clarithromycin, azithromycin, and leucomycin. With a molecular formula of C8H16O4, a molecular weight of 176.21 g/mol, and a density of 1.156 g/mL, this monosaccharide is biosynthetically derived from L-mycarose via a single EryG-catalyzed 3-O-methylation step.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 18423-89-7
Cat. No. B12752972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-l-Cladinose
CAS18423-89-7
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)O)(C)OC)O
InChIInChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6+,7-,8+/m0/s1
InChIKeyYHVUVJYEERGYNU-FKSUSPILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-L-Cladinose (CAS 18423-89-7): Structural Identity and Procurement-Relevant Profile of a Macrolide-Essential Branched Deoxy Sugar


alpha-L-Cladinose (CAS 18423-89-7), systematically named 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose, is a neutral branched-chain deoxyhexose sugar that serves as a structurally indispensable carbohydrate moiety appended to the macrolactone ring of numerous clinically important 14- and 16-membered macrolide antibiotics, including erythromycin A, clarithromycin, azithromycin, and leucomycin [1]. With a molecular formula of C8H16O4, a molecular weight of 176.21 g/mol, and a density of 1.156 g/mL, this monosaccharide is biosynthetically derived from L-mycarose via a single EryG-catalyzed 3-O-methylation step [2]. The compound exists as a colourless to light yellow oil at ambient temperature and exhibits limited aqueous solubility but dissolves in methanol, DMSO (with heating), and acetone . Its stereochemical configuration—(2R,4R,5S,6S) for the alpha-anomer—is critical for ribosomal binding interactions that govern both antibacterial potency and the induction profile of macrolide-lincosamide-streptogramin B (MLS(B)) resistance [3].

Why alpha-L-Cladinose Cannot Be Substituted with Mycarose, Desosamine, or Keto Replacements Without Quantifiable Performance Trade-offs


The procurement specification of alpha-L-cladinose over its closest structural analogs is not a matter of minor structural nuance but of functionally decisive molecular properties. The L-mycarose precursor (2,6-dideoxy-3-C-methyl-L-ribo-hexose; MW 162.18 Da; crystalline solid, mp 128.5–130.5°C) differs from cladinose solely by a 3-hydroxyl group in place of the 3-O-methyl ether, yet this single methylation—catalyzed by the EryG S-adenosylmethionine-dependent O-methyltransferase—converts a lower-potency macrolide component into the fully active cladinose-bearing antibiotic [1]. Erythromycin C (bearing mycarose at C-3) exhibits approximately half the antibacterial activity of erythromycin A (bearing cladinose) [2]. Conversely, complete removal of the cladinose moiety to generate 3-keto ketolides abolishes MLS(B) resistance inducibility—a property that is both therapeutically advantageous for ketolides yet mechanistically demonstrates that the cladinose sugar is the indispensable pharmacophore for ribosomal stalling at erm methylase leader peptides [3]. Desosamine, the other sugar of erythromycin, is an amino sugar with greater conformational freedom than cladinose and cannot substitute for the neutral sugar's unique ribosome-contacting geometry [4]. The evidence below quantifies precisely where these differences translate into measurable, selection-relevant performance gaps.

alpha-L-Cladinose (CAS 18423-89-7): Quantified Differentiation Evidence Against Closest Analogs for Evidence-Based Procurement


Structural Differentiation from Mycarose: The 3-O-Methylation That Doubles Antibacterial Potency

L-Cladinose differs from its immediate biosynthetic precursor L-mycarose by a single substitution: a methoxy group (–OCH3) at the C-3 position replaces the hydroxyl group (–OH) present in mycarose, increasing the molecular weight from 162.18 to 176.21 g/mol and transforming the compound from a crystalline solid (mycarose mp 128.5–130.5°C) to an oil (cladinose) at room temperature [1]. This methylation is enzymatically installed by EryG, the S-adenosylmethionine-dependent 3-O-methyltransferase of the erythromycin biosynthetic cluster, which converts erythromycin C (mycarose-bearing) to erythromycin A (cladinose-bearing) [2]. The biological consequence is quantified by Kibwage et al. (1985): erythromycin C and D (mycarose-type neutral sugars) exhibited approximately half the antibacterial activity of erythromycin A, as determined by MIC values against 21 gram-positive and 15 gram-negative microorganisms [3]. The methylation thus provides a ~2-fold potency gain directly attributable to the cladinose moiety.

Macrolide biosynthesis Erythromycin SAR Deoxysugar pharmacophore

MLS(B) Resistance Induction: Cladinose Is the Pharmacophore Responsible for Inducible Resistance, Distinguished from 3-Keto Replacements

The cladinose moiety at the C-3 position of the macrolactone ring is the structural determinant that confers inducible MLS(B) resistance to 14- and 15-membered macrolides. Bonnefoy et al. (1997) compared the induction capacity of L-cladinose-bearing macrolides (erythromycin A and its 14-/15-membered ring derivatives) versus ketolides in which the cladinose is replaced by a 3-keto group, using a disc agar susceptibility method and induction kinetics in staphylococci (one strain) and streptococci (two strains) [1]. The result was categorical: all 14- and 15-membered ring macrolides carrying L-cladinose demonstrated inducing activity for MLS(B) resistance, whereas ketolides were clearly unable to induce MLS(B) resistance [1]. This qualitative functional bifurcation was corroborated by Douthwaite and Champney (2001), who established that the 3-keto group replacing cladinose bestows greater acid stability and enables ribosomal binding without triggering MLS(B) resistance expression [2]. The mechanistic basis—cladinose-dependent ribosome stalling at ermCL leader peptides—was later confirmed by toeprinting assays showing that modifications of the C-3 cladinose are detrimental for stalling [3].

Macrolide resistance Ketolide erm induction Ribosomal stalling

Acid Lability: Cladinose Glycosidic Bond Hydrolysis Limits Gastric Stability Relative to 3-Keto Replacement

The cladinose moiety is the primary acid-labile structural element in erythromycin-type macrolides. Morder et al. (2000) demonstrated by 1H NMR spectroscopy that both clarithromycin and erythromycin B degrade in acidic media via loss of the cladinose sugar ring, with first-order kinetics [1]. The in vivo consequence is severe: erythromycin A undergoes rapid acid-catalyzed degradation in the stomach, contributing to an elimination half-life of only 1.5–2.0 hours and requiring enteric coating for oral administration [2]. In contrast, ketolides lacking the cladinose moiety—such as telithromycin—retain more than 90% of antibacterial activity after 6 hours of exposure at pH 1.0, as reported by Bryskier (2000) [3]. This represents a dramatic stability differential driven exclusively by the presence or absence of the acid-labile cladinose glycosidic linkage. Although the ketolide scaffold is clinically advantageous for acid stability, the cladinose-bearing structure remains essential for certain ribosomal interactions and for the anti-inflammatory properties mediated through neutrophil phospholipase D pathway modulation [4].

Macrolide acid stability Decladinose degradation Ketolide pharmacokinetics

In Vivo Pharmacokinetic Superiority of Cladinose-Modified 16-Membered Macrolides Over Mycarose-Type Natural Antibiotics

A series of studies by Kurihara, Ajito, and colleagues at Meiji Seika Kaisha systematically compared the pharmacokinetic profiles of 4-O-alkyl- and 4-O-acyl-L-cladinose analogues of 16-membered macrolides (leucomycin/midecamycin series) against the natural mycarose-type antibiotics. Ajito et al. (1997) reported that six derivatives of sixteen-membered macrolides possessing 4-O-acyl-alpha-L-cladinose as the neutral sugar exhibited improved pharmacokinetics compared with the natural antibiotics (mycarose type) in mice, following oral administration [1]. In a parallel study, Kurihara et al. (1997) demonstrated that the most active derivative, 3''-O-methyl-4''-O-(3-methylbutyl)leucomycin V, showed improved metabolic stability in rat plasma in vitro and extremely high concentrations in serum after oral administrations in mice and in hamsters [2]. The earlier glycosylation-based study (Kurihara et al., 1996) confirmed that the most active 4-O-alkyl-L-cladinose derivative showed prolonged antibacterial activity in rat plasma in vitro and improved pharmacokinetics relative to the parent mycarose-type compound [3]. These consistent findings across three independent synthetic campaigns establish cladinose as the superior neutral sugar for achieving extended in vivo exposure in the 16-membered macrolide series.

Macrolide pharmacokinetics Leucomycin derivatives 4-O-alkyl cladinose Oral bioavailability

Conformational Rigidity of Cladinose vs. Desosamine: Differential Sugar Dynamics Impacting Ribosomal Binding Geometry

The two sugars appended to the erythronolide macrolactone—L-cladinose at C-3 and D-desosamine at C-5—exhibit markedly different conformational dynamics despite their comparable size. Everett et al. (1994) used 13C NMR relaxation measurements (T1) to demonstrate that the desosamine sugar possesses more conformational freedom than the cladinose sugar in erythromycin A, a finding consistent with energy calculations based on the crystal structure [1]. This differential rigidity has functional consequences: the more constrained cladinose adopts a defined chair conformation that contributes to the precise spatial presentation of the sugar for ribosomal domain V interactions, while the more flexible desosamine can sample multiple orientations [2]. Quantitative conformational analysis of solid-state structures by Miroshnyk et al. (2008) further established that the proximity of L-cladinose and D-desosamine to each other—rather than their independent orientations—is the distinctive feature governing the biopharmaceutical properties of erythromycin derivatives [3]. When cladinose is replaced by a smaller, more flexible substituent (keto group) or an alternative sugar, this precise conformational relationship is disrupted.

NMR relaxation Macrolide conformation Sugar dynamics Ribosome binding

L-Cladinose as an Independent Anti-Inflammatory Pharmacophore: Neutrophil Modulation Not Replicated by Decladinosyl Derivatives

Beyond its role in antibacterial ribosomal binding, L-cladinose has been identified as an independent pharmacophore mediating the anti-inflammatory properties of macrolides through modulation of neutrophil oxidative burst and degranulation. Abdelghaffar et al. (1997) demonstrated that all erythromycin A derivatives, irrespective of lactone ring size and substituent nature, inhibit oxidant production by human neutrophils and promote their degranulation, and that the L-cladinose at position 3 of the lactone ring is a key structure in the modulation of both neutrophil functions [1]. Critically, roxithromycin—but not its decladinosyl derivative—modulated the phospholipase D (PLD)-phosphatidate phosphohydrolase pathway: in resting neutrophils, L-cladinose-bearing molecules activated PLD (measured by 1-O-[3H]alkyl-2-acyl-phosphatidylethanol production), while in stimulated neutrophils they inhibited PLD activity and impaired diglyceride production, an effect absent in the decladinosyl congener [1]. This biological activity of L-cladinose as a standalone anti-inflammatory agent is further supported by WO1997000684A1, which discloses L-cladinose per se as a medicament for treating muscle, joint, and nerve pain, asthma, rheumatic affections, and skin inflammation at oral dosages of 10–300 mg/day in adults [2].

Neutrophil immunomodulation Phospholipase D pathway Macrolide anti-inflammatory Decladinosyl roxithromycin

Evidence-Backed Application Scenarios Where alpha-L-Cladinose (CAS 18423-89-7) Provides Measurable Selection Advantage


Synthesis of High-Potency 14-Membered Macrolide Antibiotics Requiring Maximum Antibacterial Activity per Sugar Unit

When designing or optimizing 14-membered macrolide antibiotics (erythromycin, clarithromycin, roxithromycin series), selecting the cladinose-bearing scaffold over the mycarose-bearing alternative provides an approximately 2-fold antibacterial potency advantage, as established by the direct MIC comparison of erythromycin A vs. erythromycin C across 36 bacterial strains [1]. This potency differential is structurally encoded in the single EryG-catalyzed 3-O-methylation that converts mycarose to cladinose [2]. For medicinal chemistry programs targeting gram-positive pathogens where every dilution step in MIC translates to clinical dosing advantage, the cladinose glycosyl donor is the mandatory synthetic building block.

Development of Dual-Action Macrolide Derivatives with Additive Anti-Inflammatory Neutrophil-Modulating Activity

L-Cladinose functions as an independent pharmacophore for anti-inflammatory activity through modulation of the neutrophil phospholipase D-phosphatidate phosphohydrolase pathway, a property completely absent in decladinosyl derivatives and mycarose-bearing congeners [1]. Patent literature (WO1997000684A1) further establishes L-cladinose as a standalone anti-inflammatory agent at 10–300 mg/day oral dosage [2]. Research programs pursuing macrolide derivatives with combined antibacterial and immunomodulatory indications—such as diffuse panbronchiolitis, cystic fibrosis, or chronic obstructive pulmonary disease—derive unique value from incorporating the intact cladinose moiety rather than simplified sugar replacements.

Construction of 16-Membered Leucomycin/Midecamycin Analogues with Superior Oral Pharmacokinetic Profiles

Three independent synthetic campaigns by the Meiji Seika group demonstrated that 4-O-alkyl- and 4-O-acyl-L-cladinose analogues of 16-membered macrolides consistently achieved improved pharmacokinetics—prolonged antibacterial activity in rat plasma, extremely high serum concentrations in mice and hamsters, and improved metabolic stability—compared with the natural mycarose-type parent compounds [1][2]. For industrial antibiotic discovery programs targeting the leucomycin/midecamycin scaffold, procurement of alpha-L-cladinose as a thioglycoside donor or protected glycosyl acceptor is essential to access this validated pharmacokinetic advantage.

Mechanistic Studies of MLS(B) Resistance Induction Requiring Cladinose-Containing Positive Control Macrolides

The L-cladinose moiety is the defined molecular trigger for inducible MLS(B) resistance via ribosomal stalling at erm methylase leader peptides, a function categorically absent when cladinose is replaced by a 3-keto group [1][2]. Researchers investigating erm gene regulation, ketolide resistance evasion, or ribosome-macrolide interaction mechanisms require authenticated cladinose-bearing macrolides (or the cladinose glycosyl donor for custom conjugate synthesis) as essential positive-control inducers. The availability of high-purity alpha-L-cladinose (CAS 18423-89-7) enables the construction of precisely defined probe molecules for these critical mechanistic investigations.

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